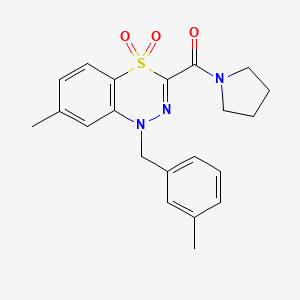

1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

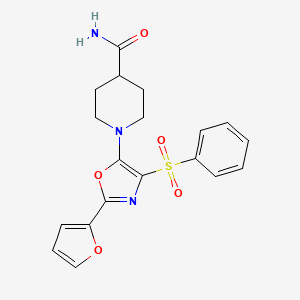

The compound 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a thiazolyl urea derivative. Thiazolyl ureas are a class of compounds known for their diverse biological activities, including antitumor and enzyme inhibitory effects. The specific structure of this compound suggests potential biological relevance, possibly as an inhibitor of certain enzymes or as an antitumor agent.

Synthesis Analysis

The synthesis of thiazolyl urea derivatives typically involves the reaction of substituted thiazoles with isocyanates or other suitable reagents to form the urea linkage. In the case of the compound , the synthesis would likely involve a similar strategy, starting with a 4-fluorobenzylthio-substituted thiazole and reacting it with an isocyanate or a similar reagent to introduce the 2-methoxyethylurea moiety .

Molecular Structure Analysis

The molecular structure of thiazolyl urea derivatives is characterized by the presence of a thiazole ring, a urea linkage, and various substituents that can influence the compound's biological activity. The 4-fluorobenzylthio group and the 2-methoxyethyl moiety in the compound of interest are likely to affect its binding to biological targets, such as enzymes, by interacting with hydrophobic pockets or forming hydrogen bonds .

Chemical Reactions Analysis

Thiazolyl ureas can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, they may participate in photodegradation processes, where exposure to light leads to structural rearrangements or the substitution of certain atoms within the molecule. Such reactions can yield photoproducts with different properties and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl ureas, including the compound , are influenced by their molecular structure. The presence of a fluorine atom and a methoxyethyl group can affect the compound's lipophilicity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. The specific activities and properties would need to be determined experimentally through biochemical evaluation and other analytical techniques .

科学的研究の応用

Synthesis and Chemical Properties

- Derivative Synthesis : Some nitrogen-containing heterocycles have been modified to derive N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the chemical versatility of these compounds for further synthetic applications (Harutyunyan, 2016).

- Optical Behavior : The optical properties of complexes derived from thiazolyl hydrazone ligands were studied, indicating their potential in material science, particularly for optical applications (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).

- Deuterium-Labeled Synthesis : The synthesis of a deuterium-labeled version of a related compound, highlighting its importance in pharmacokinetics studies and drug absorption analyses (Liang, Wang, Yan, & Wang, 2020).

Biological and Pharmacological Research

- Inhibitor Studies : Compounds like AR-A014418, a glycogen synthase kinase 3β (GSK-3β) inhibitor, show the role of thiazolyl ureas in inhibiting enzymes relevant to disease pathways. This suggests potential therapeutic applications in diseases where GSK-3β is implicated (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).

- Radiolabeling for PET Studies : Radiolabeling of glycogen synthase kinase-3beta specific inhibitors with carbon-11 for PET studies highlights the application of these compounds in brain research and the study of neurological disorders (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).

Material Science Applications

- Optical Absorption Properties : The study of optical behavior of thiazolyl hydrazone complexes can contribute to the development of materials with specific optical properties, useful in technologies ranging from sensors to optical devices (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).

特性

IUPAC Name |

1-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S2/c1-21-7-6-17-14(20)19-15-18-13(10-23-15)9-22-8-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALYAVJSTYLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NC(=CS1)CSCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)